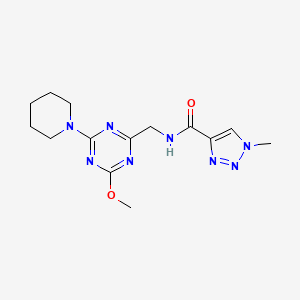

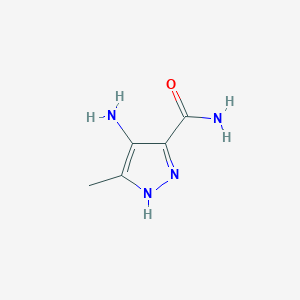

4-氨基-5-甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-amino-5-methyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . It is used in the industrial synthesis of sildenafil and is considered an impurity in its synthesis . It is also a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .

Synthesis Analysis

The synthesis of “4-amino-5-methyl-1H-pyrazole-3-carboxamide” involves several steps. It is synthesized as an intermediate in the production of sildenafil . More detailed information about the synthesis process can be found in various scientific papers .Molecular Structure Analysis

The molecular formula of “4-amino-5-methyl-1H-pyrazole-3-carboxamide” is C8H14N4O . The InChI code is 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .Chemical Reactions Analysis

The chemical reactions involving “4-amino-5-methyl-1H-pyrazole-3-carboxamide” are complex and involve multiple steps. It is used as an intermediate in the synthesis of sildenafil . More detailed information about the chemical reactions can be found in various scientific papers .Physical And Chemical Properties Analysis

“4-amino-5-methyl-1H-pyrazole-3-carboxamide” is a white to yellow powder or crystals . It has a molecular weight of 218.69 .科学研究应用

Medicinal Chemistry and Drug Development

The pyrazole nucleus serves as an easily accessible scaffold with significant therapeutic potential. Within this context, 4-amino-5-methyl-1H-pyrazole-3-carboxamide has drawn attention due to its unique properties. Researchers have explored its interactions with biological targets, including receptors and enzymes. Notably, it has been investigated as a ligand for p38MAPK (mitogen-activated protein kinase), which plays a crucial role in inflammation and cancer progression .

BTK Inhibition for B-Cell Malignancies

This compound acts as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase. BTK is a major therapeutic target for B-cell-driven malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). By inhibiting BTK, 4-amino-5-methyl-1H-pyrazole-3-carboxamide shows promise in treating these cancers .

Supramolecular Chemistry and Polymer Synthesis

While not directly related to biological applications, pyrazole derivatives find use in supramolecular chemistry and polymer synthesis. Their unique properties contribute to materials science, including liquid crystal behavior and UV stabilization .

Organic Synthesis and Building Blocks

Researchers have employed 4-amino-5-methyl-1H-pyrazole-3-carboxamide as a versatile building block in organic synthesis. It participates in the construction of more complex molecules, demonstrating its utility in creating diverse functionalities .

Interaction Studies with Ferrocenoyl-Dipeptides

In the realm of chemical interactions, this compound has been used as a beta-sheet template to investigate its binding with ferrocenoyl-dipeptides. Such studies provide insights into molecular recognition and self-assembly processes .

Synthesis of Hexahydropyrazoloquinolinones

4-Amino-5-methyl-1H-pyrazole-3-carboxamide contributes to the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones. These heterocyclic compounds have potential applications in drug discovery and materials science .

作用机制

安全和危害

属性

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-2-3(6)4(5(7)10)9-8-2/h6H2,1H3,(H2,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMPBOHREJSJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-methyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)